2-Cycloheptylacetic acid
Overview
Description
2-Cycloheptylacetic acid is an organic compound with the molecular formula C9H16O2 . It is a monocarboxylic acid derivative and is also known as cycloheptylacetic acid . It is typically available in liquid form .
Synthesis Analysis
The synthesis of 2-Cycloheptylacetic acid derivatives such as methyl 2-cycloheptylacetate has been reported . In one method, 2-cycloheptylacetic acid is reacted with sulfuric acid in methanol at 70°C for 16 hours .Molecular Structure Analysis
The molecular structure of 2-Cycloheptylacetic acid is represented by the SMILES notationOC(=O)CC1CCCCCC1
. The InChI Key for this compound is DQNWKASPZFJVMJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Cycloheptylacetic acid is a clear, colorless liquid . It has a refractive index of 1.4705-1.4735 at 20°C .Scientific Research Applications
Herbicide Toxicology and Environmental Impact
2-Cycloheptylacetic acid's related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively researched for its herbicidal properties and environmental impact. Studies have shown that 2,4-D is widely used in agriculture and urban pest control, with potential ecological consequences due to its reach into natural environments. Research trends indicate a focus on the toxicological and mutagenic aspects of 2,4-D, emphasizing its occupational risks, neurotoxicity, and impact on non-target aquatic species (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Synthesis and Modification
Research in the field of chemical synthesis has explored the potential of 2-Cycloheptylacetic acid derivatives. One study demonstrated the synthesis and late-stage modification of peptides containing unusual amino acids, where [2+2+2] cyclotrimerization was employed in the presence of Mo(CO)6 for incorporating benzylhalo functionality. This method opens up possibilities for further modifications and the creation of novel compounds (Kotha, Gupta, Sreevani, & Panguluri, 2021).
Biological Functions and Applications
Cyclotides, a class of plant-derived macrocyclic peptides, have been a subject of interest in relation to 2-Cycloheptylacetic acid. These peptides are known for their stability and resistance to degradation, and their biological functions and applications have been explored extensively. Applications in agriculture as eco-friendly crop protection agents and in medicine as potential drug leads have been highlighted. The unique structure of cyclotides makes them promising candidates for pharmaceutical design (de Veer, Kan, & Craik, 2019).
Bioorthogonal Chemistry and Imaging
The field of bioorthogonal chemistry has also seen applications related to 2-Cycloheptylacetic acid derivatives. Studies have explored the use of tetrazine-dyes for super-resolution microscopy, leveraging the Diels-Alder reaction for specific protein labeling in cells. This methodology enhances fluorescence imaging in fixed and living cells, contributing to advancements in cellular biology and medical diagnostics (Beliu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-cycloheptylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNWKASPZFJVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280877 | |
Record name | 2-cycloheptylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cycloheptylacetic acid | |
CAS RN |
4401-20-1 | |
Record name | 2-Cycloheptylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptaneacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cycloheptylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYCLOHEPTYLACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Cycloheptylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85LP565T62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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